An In-depth Technical Guide to the Structure Elucidation and Characterization of Hexamethylquercetagetin
An In-depth Technical Guide to the Structure Elucidation and Characterization of Hexamethylquercetagetin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation and characterization of Hexamethylquercetagetin (3,5,6,7,3',4'-Hexamethoxyflavone), a polymethoxylated flavone found in various plant species, notably in the peels of citrus cultivars. This document details the key analytical techniques and experimental protocols employed to confirm its molecular structure and define its physicochemical properties. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using diagrams.
Introduction
Hexamethylquercetagetin, a derivative of the flavonol quercetagetin, is distinguished by the methylation of all six of its hydroxyl groups. This structural modification significantly alters its physicochemical properties, such as solubility and bioavailability, making it a compound of interest in medicinal chemistry and drug development. Accurate structure elucidation and thorough characterization are fundamental to understanding its biological activity and potential therapeutic applications. This guide outlines the standard methodologies for isolating or synthesizing and subsequently characterizing Hexamethylquercetagetin.
Physicochemical Properties
Hexamethylquercetagetin is a solid at room temperature with a melting point of 142-143 °C.[1] Its molecular formula is C₂₁H₂₂O₈, corresponding to a molecular weight of 402.4 g/mol .[1][2]
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | [1][2] |
| Molecular Formula | C₂₁H₂₂O₈ | [1][2] |
| Molecular Weight | 402.4 g/mol | [1][2] |
| Melting Point | 142-143 °C | [1] |
| Physical Description | Solid | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC | [1][2] |
| InChIKey | CHXSDKWBSFDZEU-UHFFFAOYSA-N | [1][2] |
Structure Elucidation Workflow
The structural elucidation of Hexamethylquercetagetin typically involves a combination of spectroscopic techniques following its isolation from a natural source or chemical synthesis. The logical workflow for this process is outlined below.
Experimental Protocols and Data
Synthesis of Hexamethylquercetagetin
A common method for the preparation of Hexamethylquercetagetin is the exhaustive methylation of quercetagetin or its acetyl derivative.
Experimental Protocol:
A previously reported synthesis involves dissolving the acetyl derivative of quercetagetin in acetone. The solution is then treated with dimethyl sulphate and a 20% sodium hydroxide solution, added alternately in small portions. The reaction mixture is made alkaline and left to stand overnight. Subsequently, the acetone is removed by heating, and the remaining alkaline solution is acidified to precipitate the hexamethyl ether. The crude product can be purified by crystallization from alcohol, yielding narrow rectangular plates.[3]
Spectroscopic Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore.
Experimental Protocol:
A dilute solution of Hexamethylquercetagetin in a suitable solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a wavelength range of 200-700 nm using a spectrophotometer.
Expected Spectral Data:
Flavonoids typically exhibit two major absorption bands. For Hexamethylquercetagetin, these bands are expected in the regions of 240-280 nm (Band II, corresponding to the A-ring benzoyl system) and 300-380 nm (Band I, corresponding to the B-ring cinnamoyl system). The exact positions of these maxima are influenced by the methylation pattern.
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
The IR spectrum of a solid sample of Hexamethylquercetagetin is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
Expected Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (methyl groups) |
| ~1650-1630 | C=O stretching (γ-pyrone carbonyl group) |
| ~1600, 1500, 1450 | C=C stretching (aromatic rings) |
| ~1270-1020 | C-O stretching (ethers) |
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.
Experimental Protocol:
A small amount of Hexamethylquercetagetin is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.
Expected ¹H and ¹³C NMR Spectral Data (Predicted and based on related compounds):
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¹H NMR: Signals corresponding to the aromatic protons on the A and B rings are expected in the range of δ 6.0-8.0 ppm. Multiple sharp singlets corresponding to the six methoxy groups (18 protons in total) will be observed in the upfield region, typically between δ 3.7-4.1 ppm.
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¹³C NMR: The spectrum will show 21 distinct carbon signals. The carbonyl carbon (C-4) will appear at a characteristic downfield shift (around δ 170-180 ppm). Aromatic and olefinic carbons will resonate in the δ 90-165 ppm region. The six methoxy carbons will be found in the upfield region (δ 55-65 ppm).
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structure confirmation.
Experimental Protocol:
The mass spectrum of Hexamethylquercetagetin can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For detailed fragmentation analysis, tandem mass spectrometry (MS/MS) is employed.
Expected Mass Spectral Data:
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Molecular Ion: The mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of Hexamethylquercetagetin (C₂₁H₂₂O₈, exact mass: 402.1315).
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Fragmentation Pattern: Polymethoxylated flavonoids exhibit characteristic fragmentation patterns. Common fragmentation pathways involve the loss of methyl radicals (•CH₃) and neutral molecules like carbon monoxide (CO) and formaldehyde (CH₂O). The retro-Diels-Alder (rDA) cleavage of the C-ring is also a common fragmentation pathway for flavonoids, providing information about the substitution pattern on the A and B rings.
Conclusion
The structure elucidation and characterization of Hexamethylquercetagetin are achieved through a synergistic application of synthetic chemistry and modern spectroscopic techniques. While foundational data exists, this guide highlights the necessity for comprehensive, publicly available high-resolution spectral data to fully support its potential in drug discovery and development. The methodologies outlined herein provide a robust framework for the continued investigation of this and other polymethoxylated flavonoids.
